Aminotadalafil, (6S, 12aR)-

Catalog No.
S13253106
CAS No.
1093940-70-5
M.F
C21H18N4O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminotadalafil, (6S, 12aR)-

CAS Number

1093940-70-5

Product Name

Aminotadalafil, (6S, 12aR)-

IUPAC Name

(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1

InChI Key

VUKJGAVIWMPOOJ-QRWLVFNGSA-N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Aminotadalafil, specifically denoted as (6S, 12aR)-aminotadalafil, is a structural analogue of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound features a unique hydrazone structural motif, distinguishing it from other tadalafil analogues. The molecular formula of aminotadalafil is C21H18N4O4C_{21}H_{18}N_{4}O_{4}, and it possesses a complex structure characterized by a bicyclic framework that includes a pyrazino-pyridoindole core, which is pivotal for its biological activity .

Typical for its class of compounds. Notably, it can participate in:

  • Hydrazone Formation: The introduction of the hydrazone moiety is crucial for its reactivity and potential selectivity as an irreversible inhibitor of phosphodiesterase type 5.
  • Cyclization Reactions: Similar to tadalafil, aminotadalafil can be synthesized through cyclization methods involving condensation and aminolysis reactions .
  • Substitution Reactions: The presence of reactive functional groups allows for further modifications, enhancing its pharmacological properties.

Aminotadalafil exhibits significant biological activity as a phosphodiesterase type 5 inhibitor, akin to its parent compound tadalafil. Its mechanism involves:

  • Inhibition of Phosphodiesterase Type 5: By inhibiting this enzyme, aminotadalafil increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and increased blood flow to erectile tissues .
  • Selectivity: Studies suggest that aminotadalafil may show selectivity for phosphodiesterase type 5 over phosphodiesterase type 6, which is important in reducing potential side effects associated with visual disturbances .

The synthesis of aminotadalafil can be achieved through several methods:

  • Condensation Reactions: Utilizing D-tryptophan methyl ester hydrochloride and piperonylaldehyde as starting materials, followed by cyclization reactions to form the core structure.
  • Aminolysis: This step involves reacting the intermediate with methylamine to form the final product through ring closure .
  • Hydrazone Formation: The introduction of the hydrazone group can be performed post-cyclization to yield aminotadalafil with enhanced reactivity.

Aminotadalafil's primary applications include:

  • Pharmaceutical Development: As an analogue of tadalafil, it holds potential in developing new treatments for erectile dysfunction and pulmonary hypertension.
  • Research Tool: Its unique structure makes it valuable in pharmacological research aimed at understanding phosphodiesterase inhibition and related signaling pathways.

Interaction studies have demonstrated that aminotadalafil binds selectively to phosphodiesterase type 5. Key findings include:

  • Binding Affinity: Aminotadalafil shows a strong binding affinity for phosphodiesterase type 5, which is essential for its therapeutic effects.
  • Comparative Analysis: Studies comparing aminotadalafil with tadalafil indicate that modifications in the hydrazone moiety can influence binding characteristics and efficacy .

Aminotadalafil shares similarities with several other compounds in the class of phosphodiesterase inhibitors. Key comparisons include:

CompoundStructure FeaturesUnique Aspects
TadalafilBicyclic structure with methylenedioxy groupEstablished clinical use
SildenafilContains a piperazine ringFirst marketed PDE5 inhibitor
VardenafilPiperazine moiety with sulfonyl groupShorter duration of action
Amino-tadalafilHydrazone structural motifPotential irreversible inhibition

Similar Compounds

  • Tadalafil
  • Sildenafil
  • Vardenafil
  • Amino-tadalafil (another analogue)

Aminotadalafil's unique hydrazone structure sets it apart from these compounds, potentially offering different pharmacological profiles and therapeutic applications. Its development continues to be an area of interest in medicinal chemistry due to its promising biological activity and structural uniqueness.

Chiral Pool Synthesis from Tryptophan Methyl Ester Precursors

The synthesis of aminotadalafil utilizing chiral pool approaches from tryptophan methyl ester precursors represents a cornerstone methodology in accessing the enantiomerically pure (6S,12aR) configuration [1] [2]. Tryptophan derivatives serve as ideal starting materials due to their inherent chirality and the presence of the indole moiety, which forms the fundamental structural framework of the target compound [3] [4].

The initial synthetic transformation involves the preparation of both D-tryptophan and L-tryptophan methyl esters through established esterification procedures [1]. These chiral pool reagents undergo Pictet-Spengler condensation with appropriate aldehydes under controlled reaction conditions [2] [4]. The reaction mechanism proceeds through the formation of an intermediate imine, followed by acid-catalyzed cyclization to generate the tetrahydro-β-carboline core structure characteristic of aminotadalafil [5] [6].

Critical to the success of this approach is the stereocontrol achieved through the pre-existing chirality of the tryptophan starting material [2] [3]. The stereochemical outcome of the Pictet-Spengler reaction depends significantly on the configuration of the amino acid precursor, with L-tryptophan methyl ester typically providing access to the desired (S) configuration at the newly formed stereocenter [4] [7].

Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Diastereomeric Ratio
Temperature0°C to room temperature62-752:1 to >20:1
Acid CatalystTrifluoroacetic acid70-853:1
Reaction Time4-18 hours65-80Variable
Solvent SystemDichloromethane60-752.5:1

The mechanistic pathway involves initial condensation of the tryptophan methyl ester with the aldehyde component to form an imine intermediate [5] [8]. This intermediate undergoes intramolecular cyclization through nucleophilic attack of the indole ring on the activated imine carbon, generating the spiroindolenine intermediate [9] [10]. Subsequent rearrangement and protonation events lead to the formation of the tetrahydro-β-carboline product with defined stereochemistry [7] [9].

Enantioselective Catalysis in Piperazine Ring Formation

The construction of the piperazine ring system in aminotadalafil presents significant synthetic challenges, particularly in maintaining enantioselectivity during the cyclization process [11] [12]. Contemporary approaches employ sophisticated catalytic systems to achieve high levels of stereochemical control in piperazine ring formation [13] [14].

Asymmetric lithiation-trapping methodologies have emerged as powerful tools for the synthesis of enantiopure α-substituted piperazines [11]. These reactions utilize chiral diamine ligands, such as sparteine or sparteine surrogates, in combination with sec-butyllithium to achieve highly enantioselective functionalization of the piperazine framework [11]. The methodology provides access to single stereoisomers with excellent enantioselectivity when properly optimized [11] [12].

Alternative catalytic approaches include palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions of ketopiperazines [12]. These transformations employ chiral phosphine ligands to induce enantioselectivity during the carbon-carbon bond forming event [12]. The reaction conditions typically require protected piperazin-2-one substrates with appropriate leaving groups to facilitate the catalytic cycle [12].

Enantioselective Piperazine Formation Data

Catalyst SystemLigandEnantioselectivity (% ee)Yield (%)
sec-Butyllithium/(-)-Sparteine(-)-Sparteine85-9565-80
Palladium/Phosphine(S)-(CF₃)₃-t-BuPHOX88-9470-85
Rhodium/DieneRh-catalyzed82-9060-75
Iridium/PhosphoramiditeIr-based system78-8855-70

The mechanistic basis for enantioselectivity in these transformations involves the formation of chiral metal-ligand complexes that provide distinct steric environments for substrate approach [11] [12]. The chiral ligands create preferential binding modes that favor one enantiomeric pathway over the alternative, resulting in high enantioselectivity [12] [14].

Optimization studies have revealed that the electrophile choice and distal nitrogen substituents significantly impact both yield and enantioselectivity [11]. Sterically hindered nitrogen alkyl groups minimize competing ring-fragmentation pathways that can reduce overall reaction efficiency [11]. Temperature control and reaction time optimization are critical parameters for achieving optimal results [12] [13].

Benzodioxol Group Incorporation Strategies

The installation of the benzodioxol moiety in aminotadalafil synthesis requires careful consideration of both regiochemistry and reaction conditions to achieve efficient incorporation while maintaining structural integrity [15] [16] [17]. Multiple synthetic strategies have been developed to introduce this essential pharmacophore into the molecular framework [18] [19].

The most commonly employed approach involves the use of 5-(bromomethyl)benzo[d] [1] [20]dioxole as an alkylating agent in the presence of cesium carbonate as base [21]. This methodology provides efficient benzodioxol incorporation through nucleophilic substitution reactions with appropriately functionalized intermediates [15] [16]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as dimethylformamide [21].

Alternative strategies utilize benzodioxol-containing aldehydes in Pictet-Spengler condensations, allowing for direct incorporation of the benzodioxol unit during the key cyclization step [1] [19]. This approach offers the advantage of introducing the benzodioxol group early in the synthetic sequence, potentially simplifying subsequent transformations [19] [22].

Benzodioxol Incorporation Methods

MethodReagentConditionsYield (%)Selectivity
Alkylation5-(Bromomethyl)benzodioxoleCs₂CO₃, DMF, rt74-84High
Pictet-SpenglerBenzodioxol aldehydeTFA, DCM, 0°C55-70Moderate
Coupling ReactionBenzodioxol acidEDCI, DMAP, DCM65-75Good
Friedel-CraftsBenzodioxol chlorideAlCl₃, DCM50-65Variable

The synthesis of deuterated benzodioxol derivatives has been investigated for metabolic studies and represents an advanced application of benzodioxol incorporation strategies [22]. These approaches utilize deuterium-labeled methylenedioxy precursors to generate isotopically enriched analogues for pharmacokinetic investigations [22].

Mechanistic studies have revealed that the methylenedioxy carbon represents a critical site for metabolic transformation, making deuterium incorporation at this position particularly valuable for drug development applications [22]. The synthetic methodology must account for the potential for deuterium scrambling under acidic conditions commonly employed in these transformations [22].

Purification Challenges in Diastereomeric Mixtures

The purification of diastereomeric mixtures arising from aminotadalafil synthesis presents significant analytical and preparative challenges due to the similar physical properties of the stereoisomeric products [1] [23] [24]. Conventional separation techniques often require extensive optimization to achieve baseline resolution of closely related diastereomers [25] [26].

High-performance liquid chromatography on silica gel represents the most widely employed separation methodology for diastereomeric aminotadalafil derivatives [23] [24]. The separation typically requires careful solvent system optimization, with dichloromethane-based eluent systems providing optimal resolution in many cases [1] [25]. The separation factor (α) values for diastereomeric pairs generally range from 1.04 to 1.25, necessitating extended column lengths and optimized flow rates [23].

Alternative purification strategies include the formation of diastereomeric salts using chiral resolving agents, followed by fractional crystallization [27] [23]. This approach can provide enhanced separation efficiency compared to direct chromatographic methods, particularly when appropriate crystallization conditions are identified [27] [24].

Diastereomer Separation Parameters

Separation MethodStationary PhaseMobile PhaseResolution FactorRecovery (%)
Normal Phase HPLCSilica gelDCM/EtOAc gradient1.04-1.2570-85
Reversed Phase HPLCC18ACN/H₂O gradient1.08-1.1875-90
Chiral HPLCAmylose derivativeHexane/EtOH1.15-1.3565-80
Preparative TLCSilica gelDCM/MeOH1.02-1.1550-70

The mechanistic basis for diastereomer separation relies on differential interactions between the stereoisomers and the stationary phase [23] [26]. In normal phase systems, hydrogen bonding and dipole-dipole interactions contribute to selectivity, while reversed phase separations depend primarily on hydrophobic interactions and molecular shape recognition [28] [29].

Flash chromatography using C18 reversed phase cartridges has emerged as an efficient preparative method for diastereomer purification [28]. This approach offers advantages in terms of sample loading capacity and cost-effectiveness compared to preparative high-performance liquid chromatography [28]. Optimization studies have demonstrated that stacked cartridge configurations can accommodate larger sample sizes while maintaining separation efficiency [28].

X-ray Crystallographic Analysis of Absolute Configuration

X-ray crystallography stands as the most definitive method for determining absolute configuration in chiral compounds, providing unambiguous three-dimensional structural information [3] [4]. For Aminotadalafil, (6S, 12aR)-, single crystal X-ray diffraction analysis employs anomalous scattering effects to establish the absolute stereochemistry at both the C6 and C12a positions.

The determination of absolute configuration relies fundamentally on the Flack parameter, a statistical indicator ranging from 0 to 1 that quantifies the reliability of absolute structure assignment [3]. Values approaching 0 indicate correct absolute configuration, while values near 1 suggest the inverted structure. For pharmaceutical compounds containing light atoms such as oxygen, modern X-ray diffraction techniques can now confidently determine absolute configuration without requiring heavy atom derivatization [5].

The crystallographic analysis involves several critical parameters that must be optimized for reliable results. The R-factor, typically required to be below 0.05, serves as a primary indicator of model quality and structural refinement accuracy [6]. Resolution values between 0.8-1.5 Å provide sufficient detail for precise atomic position determination, while data completeness exceeding 95% ensures comprehensive structural coverage [7].

ParameterOptimal RangeSignificance
Flack Parameter0 ≤ x ≤ 0.1Absolute configuration reliability
R-factor< 0.05Model quality indicator
Resolution (Å)0.8 - 1.5Structural detail level
Completeness (%)> 95Data collection quality

Recent advances in crystallographic techniques have enabled absolute configuration determination from increasingly small crystals, with microcrystal electron diffraction (microED) emerging as a complementary technique for submicron crystals [8] [9]. The continuous rotation electron diffraction data collection method, combined with dynamical refinement, has demonstrated success in pharmaceutical applications with high confidence levels for stereochemical assignments.

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear magnetic resonance spectroscopy provides comprehensive information about molecular stereochemistry through multiple complementary approaches [10]. For Aminotadalafil stereoisomers, advanced NMR techniques enable differentiation between diastereomers and conformational analysis through chemical shift analysis, coupling constant measurements, and nuclear Overhauser effect observations.

Chemical shift analysis forms the foundation of NMR-based stereochemical assignment. Proton chemical shifts in the range of 0.5-8.0 ppm provide information about local electronic environments and steric interactions, while carbon-13 chemical shifts spanning 10-180 ppm reveal details about hybridization states and electronic environments around each carbon center [11] [12]. The stereochemical configuration at C6 and C12a positions significantly influences the chemical shifts of neighboring protons and carbons through steric and electronic effects.

Scalar coupling constants, typically ranging from 0-20 Hz, provide crucial information about dihedral angles and molecular geometry through the Karplus relationship [13]. The measurement of vicinal coupling constants between protons on adjacent carbon atoms enables determination of preferred conformations and stereochemical relationships. For complex molecules like Aminotadalafil, three-bond coupling constants (³J) are particularly diagnostic for establishing relative stereochemistry.

Nuclear Overhauser Effect (NOE) measurements provide direct information about spatial proximity between protons, enabling three-dimensional structural analysis [10]. NOE enhancements typically ranging from 0-20% indicate proton pairs separated by less than 5 Å in space. For stereochemical assignment, NOE patterns distinguish between diastereomers by revealing different spatial relationships between diagnostic protons.

NMR ParameterRangeStructural Information
¹H Chemical Shifts0.5 - 8.0 ppmProton environment, deshielding effects
¹³C Chemical Shifts10 - 180 ppmCarbon hybridization, electronic environment
Coupling Constants0 - 20 HzDihedral angles, connectivity
NOE Enhancements0 - 20%Spatial proximity, 3D structure

Recent developments in NMR-based stereochemical analysis include the application of residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA) measurements [14]. These techniques provide additional geometrical constraints for conformational analysis and have proven particularly valuable for complex molecules exhibiting conformational flexibility.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides molecular-level information about Aminotadalafil through accurate mass determination and characteristic fragmentation patterns [15] [16]. The molecular ion peak at m/z 390.1328 (exact mass) confirms the molecular formula C₂₁H₁₈N₄O₄, while isotope patterns provide additional verification of elemental composition.

Fragmentation analysis reveals diagnostic pathways characteristic of the compound's structural features. The pyrazino[1',2':1,6]pyrido[3,4-b]indole core structure produces specific fragmentation patterns that can be used for identification and structural confirmation [17]. Common fragmentation pathways include loss of small neutral molecules such as CO (28 Da), CO₂ (44 Da), and various alkyl fragments.

Collision-induced dissociation (CID) experiments generate reproducible fragmentation spectra that serve as molecular fingerprints [16]. The fragmentation patterns of protonated Aminotadalafil molecules follow predictable pathways based on bond strengths and stabilization of resulting fragment ions. Primary fragmentation occurs at the most labile bonds, typically involving the breakage of C-N bonds adjacent to the carbonyl groups.

Mass accuracy measurements, typically achieving precision within 5 ppm, enable confident molecular formula assignment and differentiation from closely related compounds [15]. Time-of-flight (TOF) mass analyzers provide the high resolution necessary for accurate mass determination, while ion trap instruments offer enhanced fragmentation capabilities for structural elucidation.

Fragment Typem/z RangeStructural Information
Molecular Ion [M]⁺390.1328Molecular formula confirmation
Base PeakVariableMost stable fragment
Characteristic Fragments< 390Fragmentation pathways
Isotope PatternsM+1, M+2Elemental composition

Advanced mass spectrometric techniques such as ion mobility spectrometry (IMS) provide additional separation dimensions that can distinguish conformational isomers in the gas phase [18]. This capability proves particularly valuable for compounds exhibiting significant conformational flexibility.

Computational Chemistry: DFT Studies of Conformational Isomerism

Density functional theory (DFT) calculations provide detailed insights into the conformational preferences and energy landscapes of Aminotadalafil stereoisomers [19] [20]. Computational studies complement experimental techniques by predicting stable conformations, calculating relative energies, and elucidating the factors governing conformational equilibria.

Conformational analysis begins with systematic exploration of the potential energy surface through rotation of key dihedral angles [21]. For Aminotadalafil, the conformational space is primarily defined by rotations around the bonds connecting the heterocyclic core to the benzodioxole substituent and the flexibility within the piperazine ring system. DFT calculations typically identify multiple stable conformers within energy windows of 0-10 kcal/mol.

Energy difference calculations (ΔE) quantify the relative stability of different conformers, while Gibbs free energy calculations (ΔG) incorporate entropic contributions to predict thermodynamic populations [22]. Conformers with energy differences less than 3 kcal/mol typically contribute significantly to the conformational ensemble at room temperature, following Boltzmann distribution statistics.

The choice of DFT functional and basis set significantly influences the accuracy of conformational predictions [23] [19]. Popular functionals such as B3LYP, M06-2X, and ωB97XD provide different balances between computational efficiency and accuracy for non-covalent interactions. Basis sets ranging from 6-31G(d) to 6-311+G(d,p) offer varying levels of precision for geometry optimization and energy calculations.

DFT ParameterUnitsTypical RangeInformation Content
Energy Difference (ΔE)kcal/mol0 - 10Relative stability
Dihedral Anglesdegrees0 - 360Molecular geometry
Gibbs Free Energy (ΔG)kcal/mol0 - 15Thermodynamic preference
Conformer Populationpercentage0 - 100Statistical distribution

Modern computational approaches incorporate machine learning techniques to accelerate conformational sampling and improve accuracy [24]. Neural network potentials trained on high-level quantum mechanical data can provide DFT-quality results with significantly reduced computational cost, enabling exploration of larger conformational spaces.

The integration of computational and experimental approaches through comparison of calculated and observed NMR chemical shifts has emerged as a powerful validation method [13] [25]. DP4+ probability analysis, which combines calculated and experimental data using Bayesian statistics, provides quantitative confidence levels for stereochemical assignments based on NMR data correlation.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.13280507 g/mol

Monoisotopic Mass

390.13280507 g/mol

Heavy Atom Count

29

UNII

501VYL2GEG

Dates

Last modified: 08-10-2024

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